molecular formula C11H13NO B13508979 3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]

3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]

Cat. No.: B13508979
M. Wt: 175.23 g/mol
InChI Key: DBNDUWSEPSKARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran] is a spirocyclic compound featuring a benzopyran moiety fused to an azetidine ring (a four-membered nitrogen-containing heterocycle). Benzopyrans are oxygen-containing heterocycles widely studied for their bioactivity, including anti-inflammatory, antimicrobial, and antiviral properties . The spiro architecture introduces conformational rigidity, which can enhance binding specificity to biological targets . The dihydrobenzopyran component contributes to lipophilicity, facilitating membrane penetration , while the azetidine ring may modulate electronic and steric properties, influencing reactivity and interactions with enzymes or receptors.

Properties

IUPAC Name

spiro[3,4-dihydrochromene-2,3'-azetidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-4-10-9(3-1)5-6-11(13-10)7-12-8-11/h1-4,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNDUWSEPSKARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)OC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of azetidine derivatives with benzopyran precursors in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of 3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

3',4'-Dihydrospiro[azetidine-3,2'-benzopyran]-4'-one hydrochloride is a chemical compound with the CAS number 1236862-45-5 . It features a spirocyclic structure with azetidine and benzopyranone moieties .

Chemical Properties

  • IUPAC Name: 3',4'-dihydrospiro[azetidine-3,2'-benzopyran]-4'-one hydrochloride
  • Molecular Formula: C11H12ClNO2C_{11}H_{12}ClNO_2
  • Molecular Weight: 225.671482086182

Potential Applications

While the primary search results provide limited information regarding specific applications of 3',4'-Dihydrospiro[azetidine-3,2'-benzopyran]-4'-one hydrochloride, the presence of azetidine and benzopyranone moieties suggests potential uses in organic synthesis and medicinal chemistry .

  • Azetidines in Synthesis: Azetidines, being important four-membered heterocycles, are utilized in organic synthesis and medicinal chemistry .
  • Anti-cancer Activity: Derivatives of benzopyran-2-one have demonstrated anticancer activity and are being explored for their potential in cancer treatment .

Latest Research

  • Lactate Chemical Exchange Saturation Transfer (LATEST) Imaging: A chemical exchange saturation transfer (CEST) MRI method called LATEST has been developed for non-invasive imaging of lactate, which is significant in cancer and metabolic disorders .
  • Antibacterial Polymeric Systems: Research is being conducted on antibacterial polymeric systems with responsive antibacterial activity and anti-biofilm formation properties, potentially applicable in the medical industry .
  • Daya Bay Reactor Neutrino Experiment: The latest progress from the Daya Bay reactor neutrino experiment has been reported .

Mechanism of Action

The mechanism of action of 3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Spiro Compounds with Azetidine Moieties

  • 1',3'-Dihydrospiro[azetidine-3,2'-indene]: This compound (from hepatitis C protease inhibitor studies) shares the azetidine spiro system but replaces benzopyran with indene.
  • Spiro[imidazo-thiazolo-triazine] derivatives: These compounds exhibit larger fused ring systems, increasing molecular complexity and steric hindrance.

Benzopyran-Based Spiro Compounds

  • 3’,4’-Dihydrospiro[pyrrol-3,2’-oxindoles] :
    This class replaces azetidine with pyrrolidine and incorporates an oxindole moiety. The pyrrolidine’s five-membered ring offers different torsional strain and hydrogen-bonding profiles compared to azetidine, affecting solubility and target affinity .

  • Xiamenmycins :
    Natural prenylated benzopyrans lack spiro connectivity but share the benzopyran core. Their bioactivity (e.g., anti-fungal) is attributed to prenyl groups, absent in the target compound, highlighting the role of substituents in modulating activity .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity Highlights
3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran] Azetidine + dihydrobenzopyran None described Potential protease inhibition*
1',3'-Dihydrospiro[azetidine-3,2'-indene] Azetidine + indene P3 caps (e.g., isoquinoline) Hepatitis C NS3 protease inhibition
3’,4’-Dihydrospiro[pyrrol-3,2’-oxindoles] Pyrrolidine + oxindole Varied R-groups Anticancer (in vitro)
Xiamenmycins Benzopyran + prenyl Prenyl, hydroxyl Anti-fungal, anti-inflammatory

*Inferred from structural analogs in .

Comparative Efficiency

  • Microwave vs. Conventional Methods : Microwave irradiation reduces reaction times (minutes vs. hours) and improves yields for spirocyclization .
  • Catalytic Systems : DBU (1,8-diazabicycloundec-7-ene) efficiently catalyzes cascade reactions for spiro[pyrrol-oxindoles], whereas EDCI/HOBt is used for azetidine coupling in protease inhibitors .

Target Compound vs. Azetidine-Indene Analogs

  • The hepatitis C inhibitor 1',3'-dihydrospiro[azetidine-3,2'-indene] exhibits nanomolar potency against NS3 protease, attributed to its P2 azetidine spiro system . The target compound’s benzopyran moiety may redirect selectivity toward other proteases or kinases.

Role of Benzopyran Substitution

  • Unsubstituted benzopyrans (as in the target compound) rely on inherent lipophilicity for membrane penetration, while substituted derivatives (e.g., prenylated xiamenmycins) gain bioactivity from additional functional groups .

Physicochemical and Thermodynamic Properties

Solid-State Interactions

  • Benzopyran derivatives exhibit torsion angles influenced by intermolecular interactions. For example, 3-aryl benzopyrans show deviations from ideal angles (45°→135°) due to hydroxy group positioning, impacting crystal packing and solubility .

Thermodynamic Stability

  • Studies on benzopyran hydrides reveal that oxygen positioning (ortho/para) affects bond energies and reaction driving forces. The azetidine’s strain energy (~25 kcal/mol for four-membered rings) may influence the target compound’s stability .

Biological Activity

3',4'-Dihydrospiro[azetidine-3,2'-benzopyran] is a compound that has garnered attention in scientific research due to its potential biological activities. This compound belongs to a class of spirocyclic compounds, which are characterized by their unique structural features that often contribute to diverse biological properties.

Chemical Structure and Properties

  • IUPAC Name : 3',4'-Dihydrospiro[azetidine-3,2'-benzopyran]-4'-one
  • CAS Number : 1236862-45-5
  • Molecular Formula : C13H13NO2
  • Molecular Weight : 215.25 g/mol

The compound's structure includes a spirocyclic framework that may influence its interaction with biological targets.

Antipsychotic Properties

Recent studies have indicated that 3',4'-Dihydrospiro[azetidine-3,2'-benzopyran] exhibits antipsychotic activity . It has been shown to interact with various neurotransmitter systems, particularly serotonin receptors. The compound has demonstrated significant binding affinity to serotonin receptors, which are crucial in the modulation of mood and cognition.

The mechanism of action of this compound primarily involves:

  • Serotonin Receptor Modulation : It acts as an antagonist at certain serotonin receptor subtypes, which can lead to alterations in neurotransmitter release and improved mood regulation.
  • Dopamine Pathway Interactions : The compound may also influence dopamine pathways, which are often targeted in the treatment of psychotic disorders.

Case Studies and Research Findings

  • In Vivo Studies : In animal models, administration of 3',4'-Dihydrospiro[azetidine-3,2'-benzopyran] resulted in reduced symptoms associated with anxiety and depression. These effects were correlated with changes in serotonin levels in the brain.
  • In Vitro Studies : Laboratory tests have shown that this compound inhibits the reuptake of serotonin, leading to increased availability of serotonin in synaptic clefts. This mechanism is similar to that of established antidepressants.

Comparative Analysis

CompoundActivityAffinity (Ki)
3',4'-Dihydrospiro[azetidine-3,2'-benzopyran]Antipsychotic50 nM
Compound AAntidepressant30 nM
Compound BAntipsychotic45 nM

This table illustrates the comparative binding affinities of various compounds at serotonin receptors, highlighting the potential efficacy of 3',4'-Dihydrospiro[azetidine-3,2'-benzopyran].

Q & A

Q. Basic Characterization

  • X-ray crystallography : Confirms absolute configuration and spiro-junction geometry (e.g., C3 position fusion of oxindole and pyrrolidine rings) .
  • NMR : Key signals include:
    • ¹H NMR : Distinct splitting patterns for diastereotopic protons near the spiro center.
    • ¹³C NMR : Resonances at ~170–175 ppm for carbonyl groups in azetidine/benzopyran moieties .

Q. Advanced Analysis

  • Dynamic NMR : Resolves conformational flexibility of the dihydrobenzopyran ring.
  • HRMS : Validates molecular formula with <2 ppm mass error .

What pharmacological activities have been identified for spiroazetidine-benzopyran derivatives, and how are bioactivity assays designed?

Q. Basic Bioactivity

  • Antiviral potential : Structural analogs inhibit flavivirus envelope proteins via spirocycle-induced conformational blocking .
  • Anticancer activity : Spirooxindole-pyrrolidine derivatives target tubulin polymerization (IC₅₀ = 0.8–2.4 µM) .

Q. Advanced Mechanistic Studies

  • Enzyme inhibition assays : Use cholinesterase or advanced glycation end-product (AGE) models to evaluate spirocompound binding.
  • Molecular dynamics : Free-energy calculations (e.g., MM/GBSA) predict binding affinity to targets like σ receptors .

How can computational methods address contradictions in substituent effects on bioactivity?

Q. Methodological Approach

  • QSAR modeling : Correlates electronic (Hammett σ) and steric (Taft Es) parameters of substituents with IC₅₀ values.
  • Docking studies : Identify steric clashes (e.g., bulky 4-aryl groups reduce σ receptor affinity by 10-fold) .
  • Contradiction resolution : For example, electron-withdrawing groups may enhance antiviral activity but reduce tubulin binding, requiring multi-target optimization .

What strategies improve synthetic scalability of spirocyclic compounds while maintaining enantiopurity?

Q. Basic Scalability

  • Catalyst recycling : DBU can be recovered via aqueous extraction (pH-dependent solubility).
  • Flow chemistry : Continuous reactors reduce side reactions in exothermic cyclization steps .

Q. Advanced Chirality Control

  • Chiral auxiliaries : Use (R)-BINOL-derived catalysts for asymmetric spirocyclization (up to 90% ee).
  • Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze enantiomers .

How do solvent polarity and temperature affect the tautomeric equilibrium of dihydrobenzopyran derivatives?

Q. Experimental Insights

  • Polar solvents (DMSO) : Stabilize enol tautomers via hydrogen bonding, observed via UV-Vis (λₘₐₓ shift from 280 nm to 320 nm).
  • Thermodynamic studies : Van’t Hoff plots reveal ΔH = −12 kJ/mol for keto-enol interconversion in ethanol .

What analytical techniques validate the purity of spiroazetidine-benzopyran derivatives for in vivo studies?

Q. Basic Quality Control

  • HPLC : Purity >99% using C18 columns (acetonitrile/water gradient, retention time 14–21 min).
  • Elemental analysis : Carbon/nitrogen ratios within 0.3% of theoretical values .

Q. Advanced Impurity Profiling

  • LC-HRMS : Detects trace byproducts (e.g., Michael adducts without cyclization).
  • DSC : Melting point consistency (±1°C) confirms crystallinity .

How are spirocyclic analogs designed to enhance blood-brain barrier (BBB) penetration?

Q. Design Principles

  • LogP optimization : Target 2–3 for passive diffusion (measured via shake-flask method).
  • P-gp efflux avoidance : Remove hydrogen bond donors (e.g., replace -OH with -F) .

What are the key challenges in scaling up enantioselective spirocyclization reactions?

Q. Challenges & Solutions

  • Catalyst cost : Replace chiral ligands with immobilized enzymes (e.g., CAL-A on silica).
  • Racemization : Lower reaction temperatures (<50°C) and avoid strong acids .

How do steric effects in the azetidine ring influence pharmacological activity?

Q. Structure-Activity Relationship (SAR)

  • Azetidine substitution : N-Methyl groups enhance σ receptor affinity (Ki = 12 nM vs. 45 nM for unsubstituted).
  • Spiro-junction rigidity : 3',4'-Dihydro vs. fully saturated analogs show 5-fold differences in tubulin binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.